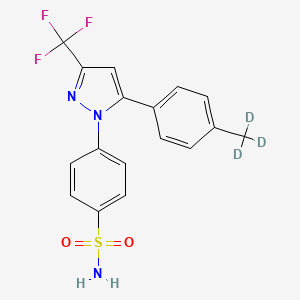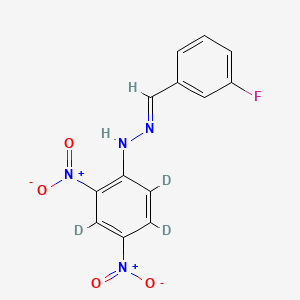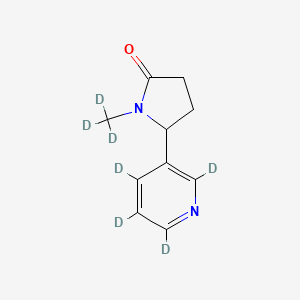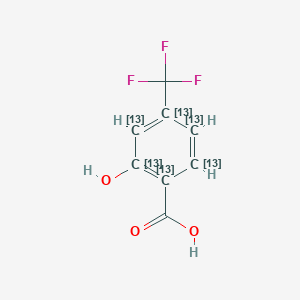
Acremoxanthone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acremoxanthone C is a xanthone-anthraquinone heterodimer isolated from an unidentified fungus of the order Hypocreales.
準備方法
Acremoxanthone C is typically isolated through bioactivity-directed fractionation of fungal extracts. The fungus is cultured, and the extract is subjected to various chromatographic techniques to isolate the compound. The absolute configuration of this compound was established using extensive nuclear magnetic resonance spectroscopy and molecular modeling calculations .
化学反応の分析
Acremoxanthone C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Acremoxanthone C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of xanthone-anthraquinone heterodimers.
Biology: It is used to study the biological activities of fungal metabolites.
Medicine: It has shown potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
作用機序
Acremoxanthone C exerts its effects by inhibiting calmodulin, a protein that plays a crucial role in various cellular processes. The compound binds to calmodulin with high affinity, disrupting its normal function and leading to cytotoxic effects. This mechanism makes this compound a promising candidate for anticancer research .
類似化合物との比較
Acremoxanthone C is similar to other xanthone-anthraquinone heterodimers such as acremoxanthone D, acremonidin A, and acremonidin C. this compound is unique due to its specific configuration and high affinity for calmodulin. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C33H26O12 |
|---|---|
分子量 |
614.5 g/mol |
IUPAC名 |
methyl (1R,12R,13R,17S,27S)-27-acetyloxy-5,7,12,20,22-pentahydroxy-24-methyl-9,18-dioxo-14-oxaheptacyclo[15.10.2.01,19.03,16.06,15.08,13.021,26]nonacosa-3,5,7,10,15,19,21(26),22,24,28-decaene-13-carboxylate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(18(36)9-12)27(40)25-26(39)15-6-7-32(25,30(16)44-13(2)34)11-14-10-19(37)23-28(41)24-17(35)4-5-20(38)33(24,31(42)43-3)45-29(23)21(14)15/h4-10,15,20,30,36-38,40-41H,11H2,1-3H3/t15-,20+,30-,32-,33-/m0/s1 |
InChIキー |
SEXJNEQGMNZHOO-UAZACNSMSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=C[C@H]([C@@]7(OC6=C45)C(=O)OC)O)O)O)O |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=CC(C7(OC6=C45)C(=O)OC)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)


![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)



![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)


